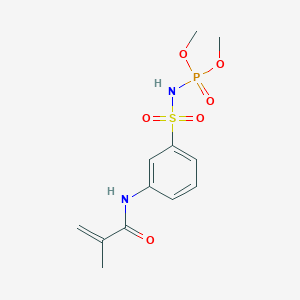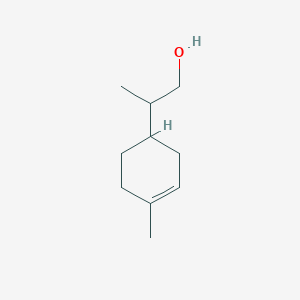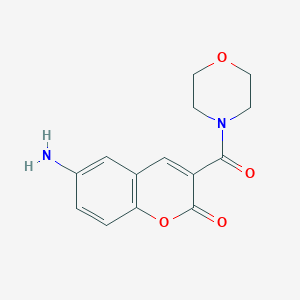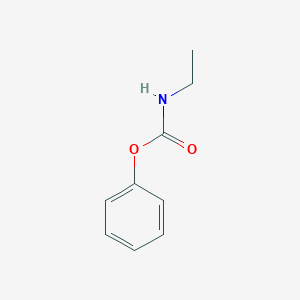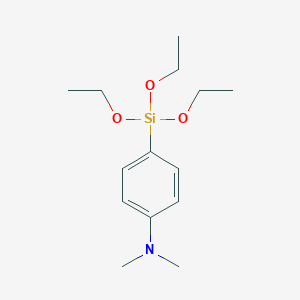
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)-, also known as DMDES, is a compound that has gained significant attention in the field of materials science and engineering due to its unique chemical and physical properties. This compound is widely used in the synthesis of organic-inorganic hybrid materials and has been extensively studied for its potential applications in various fields, including catalysis, sensors, and drug delivery.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- involves the formation of covalent bonds between the silicon atoms in Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- and the surface of the substrate material. This results in the formation of a stable organic-inorganic hybrid material, which exhibits unique chemical and physical properties such as high thermal stability, mechanical strength, and chemical resistance.
Efectos Bioquímicos Y Fisiológicos
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- is non-toxic and does not exhibit any significant adverse effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- in lab experiments include its high reactivity, ease of synthesis, and ability to functionalize a wide range of substrate materials. However, the limitations of using Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- include its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)-. Firstly, the synthesis of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be optimized to improve the yield and reduce the cost of production. Secondly, the potential applications of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- in areas such as energy storage, photonics, and biomedicine can be explored. Thirdly, the toxicity and environmental impact of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be further studied to ensure its safe use in various applications. Finally, the development of new methods for the functionalization of substrate materials using Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be investigated to improve the performance and stability of hybrid materials.
Métodos De Síntesis
The synthesis of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- involves the reaction of N,N-dimethylaniline with triethoxysilane in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- through a series of subsequent reactions. The yield of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been extensively studied for its potential applications in various fields, including catalysis, sensors, and drug delivery. In catalysis, Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been used as a precursor for the synthesis of mesoporous silica materials, which have been shown to exhibit excellent catalytic activity in various reactions such as oxidation, reduction, and hydrolysis. In sensors, Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been used as a coating material for the fabrication of gas sensors, which have shown high sensitivity and selectivity towards various gases such as nitrogen oxide and carbon monoxide. In drug delivery, Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been used as a functionalization agent for the surface modification of nanoparticles, which can improve the bioavailability and therapeutic efficacy of drugs.
Propiedades
Número CAS |
18418-79-6 |
|---|---|
Nombre del producto |
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- |
Fórmula molecular |
C14H25NO3Si |
Peso molecular |
283.44 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-triethoxysilylaniline |
InChI |
InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3 |
Clave InChI |
ZDAMOIHILBVHMU-UHFFFAOYSA-N |
SMILES |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
SMILES canónico |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
Otros números CAS |
18418-79-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




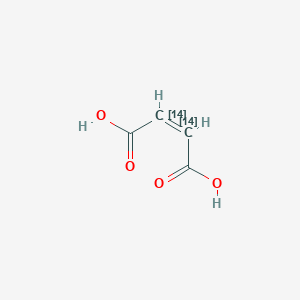
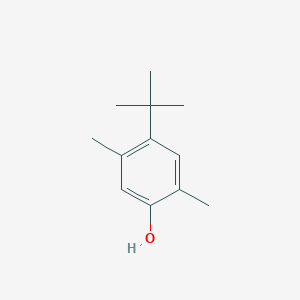
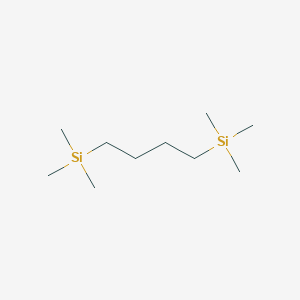
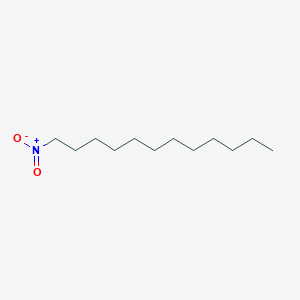
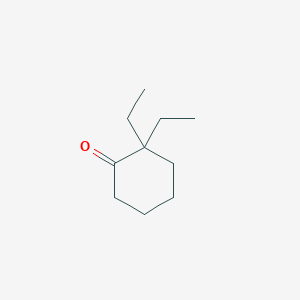
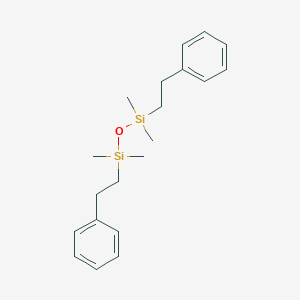
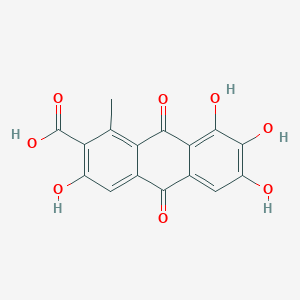
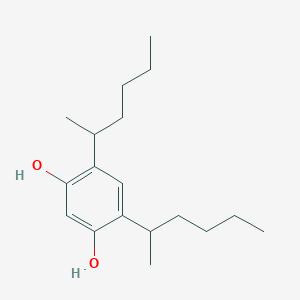
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)
